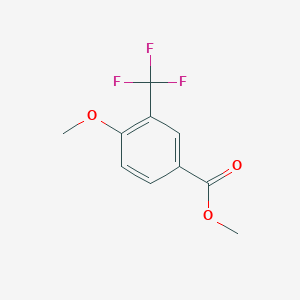

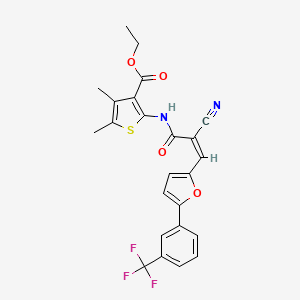

![molecular formula C18H16BrNO4 B2999382 (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)acrylamide CAS No. 685850-37-7](/img/structure/B2999382.png)

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDDA-EPA and is synthesized using a specific method, as discussed below.

Wissenschaftliche Forschungsanwendungen

Polymerization and Material Science

Controlled Radical Polymerization : The controlled radical polymerization of acrylamide derivatives has been investigated for its potential to produce polymers with precise molecular weights and structures. Such polymers find applications in drug delivery systems, tissue engineering, and as materials with specific optical or electrical properties. For example, homopolymers of monosubstituted acrylamide containing amino acid moieties have been synthesized using reversible addition−fragmentation chain transfer (RAFT) polymerization, demonstrating the controlled character of the polymerization and potential for creating polymers with narrow polydispersity, controlled molecular weight, and enhanced isotacticity (Mori, Sutoh, & Endo, 2005).

Polymer-Bound Thiol Groups : The synthesis and application of polymers with pendant thiol groups have been researched. Such polymers can react with acrylamide derivatives to form graft copolymers, which could be useful in creating materials with specific functional properties, including biomedical applications (Cesana, Kurek, Baur, Auernheimer, & Nuyken, 2007).

Chemical Synthesis and Reactions

O,N and N,N Double Rearrangement : The condensation and rearrangement reactions involving acrylamide derivatives have been studied, revealing potential pathways for synthesizing novel compounds with specific structural motifs. Such reactions could be utilized in the synthesis of pharmaceuticals, agrochemicals, and other functional molecules (Yokoyama, Hatanaka, & Sakamoto, 1985).

Photochemical and Thermal Addition Reactions : Investigations into the photochemical and thermal reactions of acrylamide derivatives with alcohols have been conducted. These studies provide insights into the stereochemical outcomes of such reactions, which are crucial for designing compounds with desired optical activities or for synthesizing complex organic molecules (Somei, Kitamura, Fujii, Hashiba, Kawai, & Kaneko, 1977).

Biological Applications

Antiprotozoal Activity : Acrylamide derivatives have been evaluated for their antiprotozoal activity, demonstrating the potential for developing new treatments against parasitic infections. The molecular hybridization and synthesis of (E)-cinnamic N-acylhydrazone derivatives, including structures related to (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)acrylamide, have shown promising results against Leishmania donovani and Trypanosoma brucei rhodesiense, indicating the potential for these compounds in antiprotozoal drug development (Carvalho, Kaiser, Brun, Da Silva, & Fraga, 2014).

Eigenschaften

IUPAC Name |

(E)-N-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO4/c1-2-22-15-6-4-13(19)9-12(15)3-8-18(21)20-14-5-7-16-17(10-14)24-11-23-16/h3-10H,2,11H2,1H3,(H,20,21)/b8-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKIZGBCWPSDQG-FPYGCLRLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide](/img/structure/B2999300.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2999304.png)

![N-ethyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2999305.png)

![N-(1-cyanocyclohexyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2999309.png)

![N-phenylmethoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2999310.png)

![4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2999315.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2999319.png)

![[(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2999320.png)